molecular formula C14H17N5O2S B2530852 2-cyano-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide CAS No. 2034335-17-4

2-cyano-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide

Cat. No.: B2530852
CAS No.: 2034335-17-4
M. Wt: 319.38
InChI Key: KCABQXYDMSJSIS-UHFFFAOYSA-N
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Description

2-cyano-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide is a complex organic compound that features a cyano group, a triazole ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions.

    Sulfonamide Formation: The final step involves the reaction of an amine with a sulfonyl chloride to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The triazole ring and benzenesulfonamide moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazole and benzenesulfonamide derivatives.

Scientific Research Applications

2-cyano-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-cyano-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The cyano group and sulfonamide moiety can also contribute to the compound’s overall biological activity by interacting with various biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide: can be compared with other triazole-containing compounds and sulfonamides.

    Triazole Derivatives: Compounds like 1,2,3-triazole and its derivatives.

    Sulfonamides: Compounds such as sulfanilamide and its derivatives.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-cyano-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c1-11(2)13(10-19-8-7-16-18-19)17-22(20,21)14-6-4-3-5-12(14)9-15/h3-8,11,13,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCABQXYDMSJSIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NS(=O)(=O)C2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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